molecular formula C12H12N2O2 B1332473 (S)-Desethyl-etomidate CAS No. 56649-49-1

(S)-Desethyl-etomidate

Cat. No. B1332473
CAS RN: 56649-49-1
M. Wt: 216.24 g/mol
InChI Key: RGYCCBLTSWHXIS-VIFPVBQESA-N
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Description

“(S)-Desethyl-etomidate” is a chemical compound . The common name for this compound is "Desethyl-etomidate" .


Molecular Structure Analysis

The molecular formula for “(S)-Desethyl-etomidate” is C12H12N2O2 . The molecular weight is 216.24 g/mol.


Physical And Chemical Properties Analysis

“(S)-Desethyl-etomidate” has a molecular weight of 216.24 g/mol. The sum formula for this compound is C12H12N2O2 .

Scientific Research Applications

  • Role in Anesthesia and Sedation :

    • Etomidate is known for its use in anesthesia, particularly due to its sedative-hypnotic properties while maintaining hemodynamic stability. It's often used in situations requiring rapid onset of anesthesia with minimal cardiovascular impact (Cheng et al., 2006).
    • Studies have noted its application in pediatric anesthesia and critical care, where it is valued for its limited effects on cardiovascular function and intracranial pressure (Tobias, 2000), (Tobias, 1997).
  • Pharmacology and Molecular Interactions :

    • Etomidate acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. Its unique molecular interactions, particularly binding sites and effects on these receptors, are central to its anesthetic properties (Forman, 2011).
  • Development of Analogs and Derivatives :

    • Research has focused on developing etomidate analogs that retain its favorable pharmacological properties while minimizing side effects such as prolonged adrenocortical suppression. For instance, Methoxycarbonyl-etomidate and Carboetomidate are two such analogs (Cotten et al., 2009), (Cotten et al., 2010).
  • Research in Neurophysiology and Neuropharmacology :

    • Etomidate has been used to study synaptic transmission and inhibitory circuits in the central nervous system, contributing to a better understanding of GABAergic mechanisms and neuronal inhibition (Ashton & Wauquier, 1985).
  • Applications in Management of Medical Conditions :

    • Etomidate has been reviewed for its role in managing hypercortisolaemia in Cushing's syndrome. Its ability to suppress adrenal function has been used therapeutically in such conditions (Preda et al., 2012).

Safety And Hazards

When using “(S)-Desethyl-etomidate”, it’s important to avoid eating, drinking, or smoking. If swallowed, it’s recommended to rinse the mouth and call a poison center or doctor if you feel unwell .

properties

IUPAC Name

3-[(1S)-1-phenylethyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCCBLTSWHXIS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205218
Record name Desethyl-etomidate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Desethyl-etomidate

CAS RN

56649-49-1
Record name 1-[(1S)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56649-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethyl-etomidate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyl-etomidate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYL-ETOMIDATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNC4DVY1A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 14.3 parts of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt, 1.9 parts of a 61.8% suspension of sodium hydride in mineral oil and 60 parts of hexamethylphosphoric triamide is stirred for 20 hours at 100° C. under Argon atmosphere. The mixture is allowed to cool to room temperature and poured onto 150 parts of water. The whole is washed three times with 200 parts of dichloromethane. The aqueous phase is neutralized (pH 7) with acetic acid and the product is allowed to crystallize. The product is filtered off, dried and recrystallized from ethanol, yielding (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid; m.p. 188° C.
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